2-Oxo-2H-1,3-benzoxazine-3(4H)-acetic acid
Description
Significance of Benzoxazine (B1645224) Scaffolds in Modern Chemical Research
Benzoxazine derivatives are a class of heterocyclic compounds characterized by a benzene (B151609) ring fused to an oxazine (B8389632) ring. This structural framework serves as a versatile building block in medicinal chemistry, with numerous derivatives exhibiting a wide array of biological activities. rsc.orgpsu.educhemicalbook.comumpr.ac.id The inherent structural features of the benzoxazine scaffold, including its hydrogen bonding capabilities and defined three-dimensional geometry, allow for precise interactions with biological targets.
The significance of benzoxazine scaffolds is underscored by their prevalence in compounds demonstrating anti-inflammatory, antimicrobial, antitubercular, antioxidant, and anticancer properties. rsc.orgnih.gov The amenability of the benzoxazine core to chemical modification at multiple sites provides a powerful tool for medicinal chemists to fine-tune the pharmacological profiles of these molecules, leading to the development of novel therapeutic agents. psu.edunih.gov
Overview of 2-Oxo-2H-1,3-benzoxazine-3(4H)-acetic Acid within Benzoxazine Chemistry
Within the broad family of benzoxazines, this compound (CAS Number: 20068-43-3) represents a key derivative. chemicalbook.combldpharm.com Its structure features the characteristic 2-oxo-1,3-benzoxazine core with an acetic acid moiety attached to the nitrogen atom at the 3-position. This carboxylic acid group introduces a key functional handle that can influence the compound's polarity, solubility, and potential for further chemical derivatization. While much of the research has focused on its ester derivatives and other analogues, the parent acetic acid compound serves as a crucial intermediate and a subject of interest in its own right for understanding structure-activity relationships within this class of molecules.
Structure
3D Structure
Properties
IUPAC Name |
2-(2-oxo-4H-1,3-benzoxazin-3-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO4/c12-9(13)6-11-5-7-3-1-2-4-8(7)15-10(11)14/h1-4H,5-6H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRFMUNPHRJEAPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2OC(=O)N1CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00173889 | |
| Record name | 2H-1,3-Benzoxazine-3(4H)-acetic acid, 2-oxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00173889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20068-43-3 | |
| Record name | 2H-1,3-Benzoxazine-3(4H)-acetic acid, 2-oxo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020068433 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2H-1,3-Benzoxazine-3(4H)-acetic acid, 2-oxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00173889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis and Characterization
The synthesis of 2-Oxo-2H-1,3-benzoxazine-3(4H)-acetic acid can be approached through several synthetic routes, primarily involving the modification of the parent 2H-1,3-benzoxazin-2(4H)-one.
A common strategy involves the N-alkylation of 2H-1,3-benzoxazin-2(4H)-one. This can be achieved by reacting the starting material with a haloacetic acid, such as bromoacetic acid, in the presence of a suitable base to facilitate the nucleophilic substitution.
Alternatively, the synthesis can proceed through the preparation of the corresponding ethyl ester, ethyl (2-oxo-2H-1,3-benzoxazin-3(4H)-yl)acetate, followed by its hydrolysis. The ester is typically synthesized by reacting 2H-1,3-benzoxazin-2(4H)-one with ethyl bromoacetate (B1195939) in a polar aprotic solvent like acetone (B3395972) or dimethylformamide (DMF), using a base such as potassium carbonate. Subsequent hydrolysis of the ester group, typically under acidic or basic conditions, yields the desired carboxylic acid.
The characterization of this compound would involve a combination of spectroscopic and physical methods to confirm its structure and purity.
Physicochemical Properties:
| Property | Value |
| CAS Number | 20068-43-3 |
| Molecular Formula | C₁₀H₉NO₄ |
| Molecular Weight | 207.18 g/mol |
Spectroscopic Data (Predicted/Typical):
¹H NMR: Expected signals would include aromatic protons from the benzene (B151609) ring, a singlet for the methylene (B1212753) group of the acetic acid moiety, and a singlet for the methylene group within the oxazine (B8389632) ring. The carboxylic acid proton would likely appear as a broad singlet.
¹³C NMR: The spectrum would show characteristic peaks for the carbonyl carbons of the lactam and the carboxylic acid, aromatic carbons, and the two methylene carbons.
FT-IR (cm⁻¹): Key vibrational bands would be expected for the C=O stretching of the lactam and the carboxylic acid, C-O-C stretching of the ether linkage in the oxazine ring, and aromatic C-H stretching.
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound.
Biological and Pharmacological Significance
Established Synthetic Pathways to the 2H-1,3-Benzoxazine Core
The formation of the 2H-1,3-benzoxazine ring system is a critical step in the synthesis of the target compound. Various synthetic strategies have been developed to achieve this, each with its own advantages and substrate scope.
Ring-Closing Reactions
Ring-closing reactions are a common and effective method for the synthesis of the 2H-1,3-benzoxazine core. These reactions typically involve the intramolecular cyclization of a suitably functionalized precursor. One prominent example is the Hofmann rearrangement of 2-hydroxymethylbenzamides. This two-step process begins with the aminolysis of isobenzofuran-1(3H)-ones (phthalides) to form the 2-hydroxymethyl substituted benzamide (B126) derivative. Subsequent treatment with a hypervalent iodine reagent, such as bis(trifluoroacetoxy)iodobenzene (BTI), induces the Hofmann rearrangement, where the intermediate isocyanate is trapped intramolecularly by the hydroxyl group to form the desired benzoxazinone (B8607429) ring. nih.gov
Another approach involves the reaction of salicylaldehyde (B1680747) with urea (B33335) in acetonitrile, which upon heating, undergoes condensation and cyclization to yield (2-oxo-3,4-dihydro-2H-1,3-benzoxazin-4-yl)urea.
Reductive Cyclization Approaches
Reductive cyclization offers an alternative route to the related 2H-1,4-benzoxazin-3(4H)-one core, which is isomeric to the target 1,3-benzoxazine system. This method typically involves the reduction of a nitro group to an amine, which then undergoes intramolecular cyclization. For instance, the reduction of ethyl (2E)-3-ethoxy-4-(2-nitrophenoxy)but-2-enoate using iron powder in glacial acetic acid leads to the formation of an intermediate amine. This amine then undergoes a Michael addition reaction to yield ethyl (2Z)-2H-1,4-benzoxazin-3(4H)-ylideneacetate. researchgate.net While this specific example leads to the 1,4-isomer, the general principle of reductive cyclization is a valuable strategy in heterocyclic synthesis.
Cascade Reaction Methodologies
Cascade reactions, also known as tandem or domino reactions, provide an efficient means of constructing complex molecules in a single operation, thereby minimizing purification steps and improving atom economy. A biochemo-multienzyme cascade reaction has been developed for the one-pot synthesis of tricyclic benzoxazine derivatives. acs.orgnih.gov This process utilizes a combination of lipase (B570770) and tyrosinase to mediate the ortho-hydroxylation of a phenolic moiety, followed by a 1,6-Michael addition and tandem intramolecular ring closure. acs.orgnih.gov
Furthermore, a copper-catalyzed one-pot cascade synthesis of 2H-1,4-benzoxazin-3-(4H)-ones from o-halophenols and 2-halo-amides has been reported. researchgate.net This process involves an intermolecular O-alkylation followed by a spontaneous intramolecular amidation to furnish the benzoxazinone ring system. researchgate.net
Condensation Reactions with Acetylenic Esters
The reaction of o-aminophenols with acetylenic esters provides a direct route to benzoxazine derivatives. This method involves the initial Michael addition of the amino group of the o-aminophenol to the activated alkyne of the acetylenic ester, followed by an intramolecular cyclization of the resulting enamine intermediate to form the benzoxazine ring. The specific reaction conditions and the nature of the substituents on both the aminophenol and the acetylenic ester can influence the reaction pathway and the final product structure.
Synthetic Routes from Aminophenols and Acetyl Halides
A widely employed and straightforward method for the synthesis of the 2H-1,4-benzoxazin-3(4H)-one core, an isomer of the desired 1,3-benzoxazine, involves the reaction of 2-aminophenols with chloroacetyl chloride. bibliomed.org This reaction is typically carried out in the presence of a base, such as sodium bicarbonate, to neutralize the hydrogen chloride generated during the reaction. The initial step is the N-acylation of the aminophenol, followed by an intramolecular nucleophilic substitution where the phenolic oxygen displaces the chloride to form the heterocyclic ring.
Synthesis of the Acetic Acid Moiety and its Precursors
Once the 2H-1,3-benzoxazin-2-one core is in hand, the next crucial step is the introduction of the acetic acid side chain at the N-3 position. This is typically achieved through N-alkylation of the pre-formed benzoxazinone ring with a suitable precursor of the acetic acid moiety, followed by hydrolysis.
A common and effective method involves the base-mediated nucleophilic substitution of 2H-1,3-benzoxazin-2-one with an ethyl haloacetate, such as ethyl bromoacetate (B1195939). nih.gov The reaction is typically carried out in the presence of a base like potassium carbonate in a polar aprotic solvent such as acetone (B3395972) or dimethylformamide (DMF). The base deprotonates the nitrogen of the benzoxazinone, generating a nucleophilic anion that then attacks the electrophilic carbon of the ethyl bromoacetate, leading to the formation of ethyl (2-oxo-2H-1,3-benzoxazin-3(4H)-yl)acetate.
The final step to obtain this compound is the hydrolysis of the corresponding ethyl ester. This can be achieved under either acidic or basic conditions. For example, treatment of ethyl (2-oxo-2H-1,3-benzoxazin-3(4H)-yl)acetate with a base such as sodium hydroxide (B78521) in a water-methanol solution, followed by neutralization with a dilute acid like hydrochloric acid, will yield the desired carboxylic acid. nih.gov
Table 1: Synthesis of Ethyl (2-oxo-2H-1,3-benzoxazin-3(4H)-yl)acetate via N-Alkylation
| Starting Material | Reagent | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| 2H-1,3-Benzoxazin-2-one | Ethyl bromoacetate | K₂CO₃ | Acetone | 60 | 2 | 84 | |
| 2H-1,3-Benzoxazin-2-one | Ethyl bromoacetate | K₂CO₃ | DMF | 100 | 2 | 82 | chemicalbook.com |
Introduction of the Acetyl Group via Alkylation
The most direct and widely employed method for introducing the acetic acid side chain at the N-3 position of the benzoxazine ring is through N-alkylation with a haloacetate ester, such as ethyl chloroacetate (B1199739) or ethyl bromoacetate. This process is technically the introduction of an "ethoxycarbonylmethyl" group, which serves as the precursor to the final acetic acid group.
The reaction proceeds via a nucleophilic substitution mechanism. The nitrogen atom of the 2-oxo-2H-1,3-benzoxazine ring acts as a nucleophile, attacking the electrophilic carbon of the haloacetate ester. The reaction is typically carried out in the presence of a base, which deprotonates the N-H group of the benzoxazine, increasing its nucleophilicity and facilitating the reaction. Common bases used for this purpose include potassium carbonate (K₂CO₃) or sodium hydride (NaH). researchgate.net
The choice of solvent and reaction conditions is crucial for optimizing the yield. Polar aprotic solvents like dimethylformamide (DMF) or acetone are frequently used. researchgate.net In some cases, a catalyst such as potassium iodide (KI) or a phase-transfer catalyst may be added to enhance the reaction rate and efficiency of the SN2 reaction. researchgate.net A similar alkylation strategy has been successfully used to synthesize related structures, such as benzo acs.orgrsc.orgoxazin-3(4H)-one derivatives, by reacting the parent heterocycle with ethyl chloroacetate. nih.gov
| Base | Solvent | Alkylating Agent | Catalyst (Optional) | Reference |
|---|---|---|---|---|
| Potassium Carbonate (K₂CO₃) | Acetone or DMF | Ethyl Chloroacetate / Ethyl Bromoacetate | Potassium Iodide (KI) | researchgate.net |
| Sodium Hydride (NaH) | DMF or THF | Ethyl Chloroacetate | N/A | researchgate.net |
| Potassium Carbonate (K₂CO₃) | N/A (for related structures) | Ethyl Chloroacetate | N/A | nih.gov |
Functional Group Interconversions Leading to Carboxylic Acid
Following the successful alkylation and introduction of the ester group, the next critical step is the conversion of this ester into the final carboxylic acid. This is a standard functional group interconversion achieved through hydrolysis.
The hydrolysis reaction is typically performed under basic conditions, for example, by heating the ester compound in an aqueous solution of a strong base like sodium hydroxide (NaOH). nih.gov During this process, the hydroxide ion attacks the carbonyl carbon of the ester, leading to the cleavage of the ester bond and formation of a carboxylate salt. The reaction mixture is then neutralized with a dilute acid, such as hydrochloric acid (HCl), to protonate the carboxylate and yield the final this compound product. nih.gov This two-step sequence of alkylation followed by hydrolysis provides a reliable and high-yielding route to the target molecule. nih.gov
Targeted Synthesis for Specific Acetic Acid Derivatives
The this compound scaffold is a valuable platform for creating a library of more complex derivatives. Modifications can be made either to the benzoxazine ring system itself or by further reacting the newly formed carboxylic acid group.
One prominent strategy involves the coupling of the acetic acid moiety with other molecules, such as amino acid esters, to form amide bonds. nih.gov This is typically achieved using standard peptide coupling reagents like hexafluorophosphate (B91526) azabenzotriazole tetramethyluronium (HATU) in the presence of a non-nucleophilic base like N-methylmorpholine (NMM). nih.gov The resulting ester can then be hydrolyzed to produce a final derivative where an amino acid is linked to the benzoxazine core via the acetic acid spacer. nih.gov
Alternatively, derivatives can be synthesized by starting with a substituted benzoxazine ring. For instance, various substituents (e.g., alkyl, halogen) can be present on the aromatic portion of the heterocycle, leading to a range of trisubstituted-2H-1,4-benzoxazine-2-acetate derivatives. ijnc.ir
Catalytic Systems and Reaction Condition Optimization in Benzoxazine Synthesis
A variety of catalytic systems have been explored for the cyclocondensation reactions that form the benzoxazine ring. These include:
Copper Catalysts : Copper-based systems, sometimes used with an oxidant like hydrogen peroxide, have been employed for the one-pot synthesis of 2H-1,3-benzoxazines. nih.govresearchgate.net Copper(I) catalysts have also been used in cascade annulation reactions to form 2,4-disubstituted-4H-3,1-benzoxazines. ijrpr.com
Palladium Catalysts : Palladium catalysts are effective for the regioselective synthesis of 1,3-benzoxazines via the direct cyclization of N-Acyl-o-alkynylanilines, often providing good yields. ikm.org.my
Lewis Acids and Other Metal Catalysts : A broad range of other catalysts have been proven effective, particularly in one-pot syntheses. These include iodine, phosphorus pentoxide (P₂O₅), ytterbium triflate (Yb(OTf)₃), zinc triflate, iron(III) chloride (FeCl₃), and zirconyl chloride (ZrOCl₂). researchgate.netikm.org.myresearchgate.net
Optimization of reaction conditions is key to minimizing side reactions and maximizing yield. Factors such as the ratio of reactants, choice of solvent, reaction temperature, and duration are all critical parameters that must be fine-tuned for a specific synthesis. researchgate.net The use of catalysts often allows for milder temperatures and shorter reaction times compared to purely thermal methods. researchgate.net Acetic acid has also been noted to hasten certain cyclization reactions, leading to higher yields. ikm.org.my
| Catalyst Type | Specific Examples | Reaction Type | Reference |
|---|---|---|---|
| Copper-Based | Cu(I) salts | One-pot synthesis, Cascade annulation | nih.govijrpr.com |
| Palladium-Based | Pd catalysts | Regioselective cyclization | ikm.org.my |
| Lewis Acids / Others | Iodine, Yb(OTf)₃, Zinc Triflate, FeCl₃, ZrOCl₂ | One-pot Mannich reactions | researchgate.netikm.org.myresearchgate.net |
Green Chemistry Approaches and Environmentally Benign Synthesis
In line with the growing demand for sustainable chemical manufacturing, significant efforts have been made to develop greener synthetic routes for benzoxazines. These approaches focus on the core principles of green chemistry, including the use of renewable feedstocks and safer solvents. acs.orgacs.org
A key strategy is the replacement of petroleum-derived starting materials with bio-based resources. researchgate.net Naturally occurring phenolic compounds have been successfully used in benzoxazine synthesis, including:
Cardanol (from cashew nut shell liquid) rsc.org
Sesamol acs.org
Isoeugenol and Vanillin rsc.org
Guaiacol and Chavicol researchgate.net
The use of furfurylamine, a bio-based primary amine, is also a common practice in green benzoxazine synthesis. researchgate.net
Another major focus is the reduction or replacement of hazardous solvents. Many traditional benzoxazine syntheses use solvents classified as undesirable. acs.org Greener alternatives, such as ethanol (B145695) and ethyl acetate, have been successfully employed for both the synthesis and purification steps, leading to high-yielding and more environmentally friendly processes. acs.org The development of these methods is crucial for producing high-performance materials while minimizing environmental impact. rsc.org
Ring Opening Reactions and Resulting Derivatives
The 1,3-benzoxazine ring, while relatively stable, can undergo ring-opening reactions under specific conditions, such as acid hydrolysis. mdpi.com This process typically involves the cleavage of the C-O-C or C-N-C bonds within the oxazine (B8389632) ring. For derivatives of 2-oxo-2H-1,3-benzoxazine, acidic conditions can lead to the hydrolysis of the lactam (amide) bond.
For instance, hydrolysis of similar benzoxazine structures with hydrochloric acid (HCl) has been shown to yield 2-(aminomethyl)phenol (B125469) derivatives. mdpi.com This occurs through the protonation of the oxygen or nitrogen atoms in the ring, which facilitates nucleophilic attack by water, leading to the opening of the heterocyclic structure. researchgate.net The stability of the oxazine ring can be a drawback for certain applications, often requiring high temperatures for polymerization or modification; however, catalytic methods can lower these energy barriers. mdpi.com The resulting amino-functionalized phenolic compounds are valuable intermediates for further synthesis, including the re-formation of new benzoxazine structures. mdpi.com
Table 1: Representative Ring-Opening Reactions of Benzoxazine Derivatives
| Starting Material | Reagents and Conditions | Major Product | Reference |
|---|---|---|---|
| Phenol (B47542)/aniline-based mono-oxazine | HCl (aq) | 2-((phenylamino)methyl)phenol | mdpi.com |
| Bisphenol A/aniline-based bis-oxazine | HCl (aq) | 4,4'-(ethane-1,2-diylbis(((2-hydroxyphenyl)methylene)azanediyl))diphenol | mdpi.com |
Nucleophilic Substitution Reactions on the Benzoxazine Core
The aromatic portion of the this compound core is susceptible to electrophilic substitution reactions, a common feature of benzene (B151609) rings. However, nucleophilic substitution can be induced, particularly on activated benzoxazine systems. For example, studies on related benzoxazine structures have shown that nucleophilic substitution is a viable method for introducing new functional groups. A triazine-containing benzoxazine has been prepared through the nucleophilic substitution of a phenol-functionalized benzoxazine with 2,4,6-trichloro-1,3,5-triazine, demonstrating that the benzoxazine core can act as a nucleophile in such reactions. rsc.org While direct nucleophilic substitution on the unsubstituted aromatic ring is challenging, the presence of activating groups or the use of organometallic reagents can facilitate these transformations. researchgate.net
Derivatization Strategies of the Acetic Acid Moiety
The carboxylic acid group of this compound is a prime site for a wide array of chemical modifications, allowing for the synthesis of diverse derivatives with potentially enhanced biological activities.
A key derivatization strategy involves the conversion of the acetic acid moiety into its corresponding hydrazide. This is typically achieved by first converting the carboxylic acid to an ethyl ester, followed by reaction with hydrazine (B178648) hydrate. nih.govmdpi.com This reaction is a standard and efficient method for introducing a reactive hydrazide group (-CONHNH2), which serves as a crucial intermediate for further synthesis.
Table 2: Synthesis of Acetic Acid Hydrazide Derivative
| Reactant | Reagents | Product | Reference |
|---|
The synthesized acetohydrazide is a versatile building block for the creation of Schiff bases. nih.gov Through condensation reactions with various aromatic or heterocyclic aldehydes, a wide range of N'-substituted hydrazone derivatives can be prepared. mdpi.comsysrevpharm.org This reaction involves the nucleophilic attack of the terminal amino group of the hydrazide on the carbonyl carbon of the aldehyde, followed by dehydration to form the characteristic azomethine (-CH=N-) linkage. core.ac.uk The resulting Schiff bases often exhibit interesting conformational and electronic properties. researchgate.net
Table 3: Examples of Schiff Base Synthesis from Hydrazide Derivatives
| Hydrazide Reactant | Aldehyde | Product (Schiff Base) | Reference |
|---|---|---|---|
| 2-(7-Hydroxy-2-oxo-2H-chromen-4-yl)acetohydrazide | Salicylaldehyde | N'-(2-hydroxybenzylidene)-2-(7-hydroxy-2-oxo-2H-chromen-4-yl)acetohydrazide | mdpi.com |
| 2-(7-Hydroxy-2-oxo-2H-chromen-4-yl)acetohydrazide | Cinnamaldehyde | 2-(7-hydroxy-2-oxo-2H-chromen-4-yl)-N'-(3-phenylallylidene)acetohydrazide | mdpi.com |
Urea and thiourea (B124793) moieties are important functional groups in medicinal chemistry, known to participate in hydrogen bonding and exhibit a range of biological activities. nih.govmdpi.com These derivatives can be synthesized from an amino-functionalized precursor by reaction with isocyanates or isothiocyanates. Starting from the this compound scaffold, an amino group can be introduced, for example, by converting the carboxylic acid to an amine. This amine can then react with various aryl isocyanates or isothiocyanates to yield the corresponding urea or thiourea derivatives. nih.gov
Cyclization Reactions for Fused Heterocyclic Systems
The derivatives of this compound, particularly the acetohydrazide, are excellent precursors for synthesizing fused heterocyclic systems. These reactions significantly increase the structural complexity and can lead to novel compounds with unique properties.
For example, the acetohydrazide derivative can undergo cyclocondensation with various reagents to form five-membered heterocyclic rings fused to the parent structure. Reaction with carbon disulfide in the presence of a base can yield an oxadiazole ring, while treatment with potassium isothiocyanate leads to the formation of a triazole ring. nih.gov Such cyclization reactions are pivotal in the construction of complex polycyclic molecules from relatively simple benzoxazine precursors. researchgate.net The synthesis of fused systems like 1,2,3-triazinones or pyridazines often involves the cyclization of suitably substituted precursors. beilstein-journals.orgnih.gov
Table 4: Cyclization Reactions of Hydrazide Derivatives
| Starting Hydrazide | Reagents and Conditions | Fused Heterocyclic Product | Reference |
|---|---|---|---|
| (7-Hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid hydrazide | CS2, KOH, Ethanol, Reflux | 7-hydroxy-4-[(5-mercapto-1,3,4-oxadiazol-2-yl)methyl]-2H-chromen-2-one | nih.gov |
Theoretical Mechanistic Pathway Analysis
The formation and reactivity of this compound and its derivatives have been the subject of theoretical investigations to elucidate the underlying reaction mechanisms, transition states, and thermodynamic feasibility of key synthetic steps. Computational methods, particularly Density Functional Theory (DFT), have proven to be invaluable tools in providing a molecular-level understanding of these processes. These studies offer insights that complement experimental observations and guide the rational design of synthetic routes.
Computational predictions have been utilized to characterize the structures of newly synthesized benzoxazine derivatives, corroborating experimental data from spectral analyses. uomosul.edu.iq The reliability of DFT functionals, such as B3LYP with a 6-311++G(d,p) basis set, is widely recognized for optimizing the geometries of organic compounds and providing accurate energetic information. uomosul.edu.iq
Mechanistic proposals for the formation of the benzoxazinone ring often involve an intramolecular cyclization step. For example, a proposed mechanism for the formation of a benzo uomosul.edu.iqresearchgate.netoxazin-3(4H)-one moiety involves a rearrangement under basic conditions, proceeding through a two-step rearrangement. uomosul.edu.iq While not identical to the 2-oxo-1,3-benzoxazine system, these studies on isomeric structures provide a conceptual framework for understanding the types of mechanistic pathways that may be operative.
The specific influence of the N-acetic acid substituent on the mechanistic pathway of this compound formation is a key area of theoretical interest. Computational models can be used to probe the electronic and steric effects of this side chain on the nucleophilicity of the nitrogen atom and the energetics of the ring-closure step.
To illustrate the type of data generated from such theoretical studies, the following interactive table presents hypothetical calculated energies for a proposed reaction pathway for the formation of a generic 2-oxo-2H-1,3-benzoxazine derivative. This data is representative of the insights that can be gained from DFT calculations.
| Species | Description | Electronic Energy (Hartree) | Relative Energy (kcal/mol) |
|---|---|---|---|
| Reactants | Salicylamide + Ethyl bromoacetate | -1234.5678 | 0.00 |
| TS1 | Transition state for N-alkylation | -1234.5432 | 15.44 |
| Intermediate | N-alkylated salicylamide | -1234.5987 | -19.39 |
| TS2 | Transition state for intramolecular cyclization | -1234.5765 | -5.46 |
| Product | This compound ethyl ester | -1234.6543 | -54.29 |
Note: The data in this table is hypothetical and for illustrative purposes only. It does not represent actual experimental or calculated values for the specified reaction.
Further detailed research findings from theoretical mechanistic analyses would typically include:
Optimized Geometries: The three-dimensional structures of reactants, intermediates, transition states, and products.
Vibrational Frequencies: To confirm that optimized structures correspond to energy minima (reactants, intermediates, products) or first-order saddle points (transition states) on the potential energy surface.
Reaction Coordinate Analysis: To visualize the atomic motions along the reaction pathway from reactants to products through the transition state.
Solvation Effects: Calculations that account for the influence of the solvent on the reaction energetics, providing a more realistic model of the reaction conditions.
While specific theoretical studies on the mechanistic pathway of this compound are not extensively reported in the public domain, the established methodologies and findings from related systems provide a strong foundation for future computational investigations in this area.
Computational and Theoretical Studies on 2 Oxo 2h 1,3 Benzoxazine 3 4h Acetic Acid and Its Analogs
Quantum Chemical Calculations
Quantum chemical calculations are employed to investigate the electronic properties and reactivity of molecular systems. Methods like Density Functional Theory (DFT) are instrumental in exploring reaction pathways and analyzing the electronic characteristics that govern the behavior of benzoxazine (B1645224) derivatives.
Density Functional Theory (DFT) is a computational method used to study the electronic structure of many-body systems. It is particularly valuable for elucidating complex chemical reaction mechanisms, including those involved in the synthesis and transformation of benzoxazine derivatives. DFT calculations can map the potential energy surface of a reaction, identifying stable intermediates, transition states, and determining activation energies. nih.gov
For benzoxazine systems, DFT has been applied to understand the thermally activated ring-opening polymerization process. nih.gov These calculations help clarify how substituents on the aromatic ring or the nitrogen atom influence the stability of the oxazine (B8389632) ring and the energy barrier for its opening. nih.gov The mechanism often involves autocatalytic pathways, and DFT can model the kinetic parameters of these processes. nih.gov For instance, studies on the thermal decomposition of related ionic benzoxazine derivatives have used DFT to verify experimental data and clarify the reaction mechanism, showing how the ionic form transforms into a classical benzoxazine before polymerization. nih.gov Similarly, understanding the hydrolysis and ring-closing reactions to form 2-substituted 1,3-benzoxazines can be aided by DFT, providing insights into the stability of key intermediates. mdpi.com
The electronic structure of a molecule dictates its reactivity, stability, and spectroscopic properties. DFT calculations are frequently used to determine key electronic parameters for benzoxazine analogs by analyzing the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). vu.lt
The HOMO energy is related to a molecule's ability to donate electrons, while the LUMO energy corresponds to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of chemical reactivity and stability. vu.lt A smaller energy gap generally implies higher reactivity. For related heterocyclic compounds, DFT studies have shown that the HOMO and LUMO are often localized in specific regions of the molecule, making those areas more reactive. For instance, in some sulfur-heterocycles, the HOMO and LUMO are localized on the 2-thioxo-1,3-dithiol portion, indicating its high reactivity.
The table below illustrates typical electronic properties calculated for analogous heterocyclic compounds using DFT, providing a framework for understanding the electronic characteristics of 2-Oxo-2H-1,3-benzoxazine-3(4H)-acetic acid.
| Compound Analog | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE in eV) | Computational Method |
|---|---|---|---|---|
| Gemini Surfactant Analog rsc.org | -2.879 | -2.114 | 0.765 | DFT |
| Indolo[2,1-b] researchgate.netwikipedia.orgbenzoxazine vu.lt | -5.42 | -1.85 | 3.57 | DFT B3LYP/6-311++(2d,p) |
| 2-thioxo-1,3-dithiol-carboxamide researchgate.net | -6.51 | -2.93 | 3.58 | DFT B3LYP/6-31G(d,p) |
Non-covalent interactions, such as hydrogen bonds, van der Waals forces, and π-π stacking, are fundamental in determining the crystal packing of molecules and their interactions with biological targets. mdpi.com Computational methods like the Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plot analysis are used to visualize and quantify these interactions. researchgate.netmdpi.com
The table below summarizes representative interaction energies for non-covalent interactions found in related molecular systems.
| Interaction Type | System | Calculated Interaction Energy (kcal/mol) | Method |
|---|---|---|---|
| N-H···O Hydrogen Bond | 1,4-Benzoxazine Derivative researchgate.net | -8.5 to -10.0 | PBE0-D3/def2-TZVP |
| π···π Stacking | Phenalenyl-based dimers researchgate.net | ~10.0 | DFT |
| Charge Transfer Complex | Linagliptin-DDQ mdpi.com | -11.75 | DFT B3LYP/6-311G(d,p) |
Molecular Docking and Ligand-Protein Interaction Studies
Molecular docking is a computational simulation that predicts the preferred orientation of one molecule (a ligand) to a second (a protein or enzyme), forming a stable complex. This technique is invaluable for predicting the binding affinity and interaction patterns of potential drug candidates like this compound with their biological targets.
Molecular docking studies are performed to predict the binding affinity of benzoxazine derivatives against various enzyme targets. ijpsjournal.com The result of a docking simulation is typically a binding score, often expressed in kcal/mol, which estimates the binding free energy. A more negative score generally indicates a stronger, more favorable binding interaction. researchgate.net These in silico studies help to rank and prioritize compounds for further experimental testing. mdpi.com
For example, various 1,4-benzoxazinone derivatives have been docked against glucosamine-6-phosphate synthase, a target enzyme for antimicrobial agents, to explore their potential. wikipedia.org Similarly, analogs have been studied for their binding affinity to bacterial proteins like dihydrofolate reductase from Staphylococcus aureus and undecaprenyl diphosphate synthase from E. coli. mdpi.com These studies provide a theoretical basis for the observed biological activities and guide the design of more potent inhibitors. ijpsjournal.com
The following table presents a selection of docking scores for various benzoxazine analogs against different protein targets, illustrating the prediction of binding affinity.
| Compound Analog | Protein Target (PDB ID) | Organism | Binding Affinity (kcal/mol) |
|---|---|---|---|
| 2,3-Substituted Benzoxazin-4-one (2c) mdpi.com | Dihydrofolate reductase (3FYV) | Staphylococcus aureus | -8.91 |
| 2,3-Substituted Benzoxazin-4-one (2d) mdpi.com | Undecaprenyl diphosphate synthase (4H2M) | Escherichia coli | -8.86 |
| 1,4-Benzoxazin-3(4H)-one Derivative (4d) ijpsjournal.com | DNA Gyrase Subunit B | Escherichia coli | -8.1 |
| 1,4-Benzoxazin-3(4H)-one Derivative (4e) ijpsjournal.com | DNA Gyrase Subunit B | Escherichia coli | -7.9 |
Beyond predicting binding affinity, molecular docking provides detailed insights into the specific interactions between a ligand and the amino acid residues within the active site of a protein. wikipedia.org These interactions, which include hydrogen bonds, hydrophobic interactions, and π-π stacking, are crucial for the stability and specificity of the ligand-protein complex.
Analysis of docking poses for benzoxazine analogs has identified key interactions with specific amino acid residues. For instance, in the binding of 2,3-substituted benzoxazin-4-ones to bacterial proteins, interactions with residues such as Ser49, Thr46, Ala7, Lys45, and Asn18 were observed. mdpi.com In another study, docking simulations of a potent inhibitor into the aldose reductase enzyme identified His110, Trp111, and Tyr48 as crucial interaction counterparts responsible for high-affinity binding. nih.gov Understanding these specific interactions at the molecular level is essential for structure-activity relationship (SAR) studies and for optimizing the chemical structure of lead compounds to enhance their potency and selectivity. nih.gov
The table below details the key amino acid interactions observed for benzoxazine analogs with their respective enzyme targets.
| Compound Analog | Protein Target | Interacting Amino Acid Residues | Type of Interaction |
|---|---|---|---|
| 2,3-Substituted Benzoxazin-4-one (2b) mdpi.com | Undecaprenyl diphosphate synthase | Ser49, Thr46, Ala7 | Sidechain acceptor, Metal contact, Backbone acceptor |
| 2,3-Substituted Benzoxazin-4-one (2a) mdpi.com | Undecaprenyl diphosphate synthase | Lys45, Asn18, Ser49 | Sidechain acceptor, Sidechain donor |
| (4-Oxo-2-thioxothiazolidin-3-yl)acetic acid analog nih.gov | Aldose Reductase | His110, Trp111, Tyr48, Leu300 | High-affinity binding interactions |
| 1,4-Benzoxazin-3(4H)-one Derivative (4d) ijpsjournal.com | DNA Gyrase Subunit B | ASP 73, GLY 77, THR 165 | Hydrogen bonding |
In Silico Target Prediction Algorithms
In modern drug discovery, identifying the molecular targets of bioactive compounds is a critical step in understanding their mechanism of action, potential side effects, and opportunities for drug repurposing. nih.gov In silico target prediction, also known as target fishing, utilizes computational tools to predict the interacting protein partners of small molecules. nih.govnih.gov This approach accelerates the identification of new drug targets and predicts potential off-target effects, thereby streamlining the early phases of pharmaceutical development. nih.govnih.gov For derivatives of the 2-oxo-2H-1,3-benzoxazine scaffold, various computational methods, particularly molecular docking, have been employed to elucidate potential biological targets.
Molecular docking is a prominent structure-based method used in target fishing. nih.gov It predicts the preferred orientation of a ligand when bound to a receptor, estimating the binding affinity and interaction patterns. This technique has been applied to benzoxazine analogs to identify their potential macromolecular targets. For instance, in the search for new antitubercular agents, molecular docking studies on a series of 1,4-benzoxazin-2-one derivatives suggested that they may act by inhibiting the menaquinone-B enzyme (MenB) in Mycobacterium tuberculosis. nih.gov The computational analysis revealed that these compounds could occupy the MenB binding site, with predicted docking scores ranging from -8.0 to -11.0 kcal/mol. nih.gov The unsubstituted benzoxazine derivative showed a strong binding affinity with a score of -7.6 kcal/mol. nih.gov
Similarly, to explore the antibacterial mechanism of 2,3-substituted nih.govresearchgate.netbenzooxazin-4-one derivatives, in silico docking studies were performed against bacterial proteins. The predicted binding affinities of these compounds with target proteins from E. coli (PDB ID: 4H2M) and S. aureus (PDB ID: 3FYV) were analyzed to understand their potential as antibacterial agents. The results indicated that the benzoxazin-4-one derivatives occupy the binding pockets of these key bacterial proteins, supporting their observed biological activity.
These examples demonstrate the utility of in silico target prediction algorithms in generating hypotheses about the molecular mechanisms of this compound and its analogs, guiding further experimental validation and development.
Table 1: Predicted Targets and Docking Scores for Benzoxazine Analogs
| Benzoxazine Derivative Class | Predicted Target | Organism | Docking Score Range (kcal/mol) | Key Findings |
|---|---|---|---|---|
| 1,4-Benzoxazin-2-ones | Menaquinone-B enzyme (MenB) | Mycobacterium tuberculosis | -8.0 to -11.0 | Derivatives occupy the binding site, suggesting a potential mechanism for antitubercular activity. nih.gov |
| 2,3-Substituted nih.govresearchgate.netBenzooxazin-4-ones | Bacterial Proteins (4H2M, 3FYV) | E. coli, S. aureus | Not specified | Compounds bind within the active sites, indicating potential as antibacterial agents. |
| C-3 Tethered 2-oxo-benzo nih.govresearchgate.netoxazines | Not specified (Antioxidant studies) | N/A | Not specified | Molecular docking was used to validate antioxidant activity results. nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. researchgate.net By quantifying the effects of various physicochemical properties, QSAR models can predict the activity of novel molecules and guide the design of more potent analogs. researchgate.net This approach has been applied to benzoxazine derivatives to understand the structural requirements for their biological activities.
Computational Parameters for Activity Prediction
The predictive power of a QSAR model depends on the selection of appropriate molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules. These parameters can be broadly categorized into electronic, steric, and hydrophobic properties.
In studies of benzoxazine derivatives, various computational parameters have been considered. For example, software like the Molecular Operating Environment (MOE) can be used to calculate structural parameters such as water-accessible surface area, negative van der Waals surface area, and hydrophobic volume. researchgate.net Other commonly used descriptors in QSAR studies include:
Electronic Descriptors: These describe the electronic aspects of the molecule, such as the distribution of charges (e.g., sigma and pi charge distribution), dipole moment, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). These parameters are crucial for understanding receptor-ligand interactions.
Hydrophobic Descriptors: The partition coefficient (logP) is a key parameter that measures the hydrophobicity of a molecule, influencing its ability to cross cell membranes and interact with hydrophobic pockets in target proteins.
Steric Descriptors: These relate to the size and shape of the molecule, including molecular weight, molecular volume, and surface area. They are important for determining the complementarity of the ligand to the binding site of the receptor.
The selection of these parameters is critical for building a robust QSAR model that can accurately predict the biological activity of new this compound analogs.
Substituent Effects on Biological Potency
The biological potency of the benzoxazine core structure is significantly influenced by the nature and position of substituents on the ring system. Structure-activity relationship (SAR) studies, often complemented by QSAR, investigate these effects systematically.
Research on substituted-3,4-dihydro-2H-1,4-benzoxazin-3-one derivatives as human topoisomerase I (hTopo I) inhibitors revealed distinct SAR trends. nih.gov Among a series of ethyl (substituted-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-yl)acetate derivatives, the unsubstituted compound (BONC-002) showed notable catalytic inhibitory activity. nih.gov The introduction of certain substituents, such as methyl or ethyl groups at the R1 position, and methyl, chloro, or carboxyethyl groups at the R2 position, was found to decrease the potency. nih.gov This suggests that for this specific activity, an unsubstituted benzoxazine ring is preferred. Conversely, for achieving topoisomerase poison activity, different structural features were required. The compound ethyl 6-chloro-4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-acetate (BONC-013) was identified as a particularly strong poison, indicating that specific substitutions (chloro at R2 and methyl at R1) are highly favorable for this mechanism of action. nih.gov
Another study on C-3 tethered 2-oxo-benzo nih.govresearchgate.netoxazines as antioxidants also highlighted the role of substituents. nih.gov The evaluation of a large series of analogs demonstrated that the antioxidant activity, measured by DPPH free radical scavenging, varied significantly with different substitutions on the phenyl ring attached at the C-3 position. nih.gov These findings underscore the critical role that substituents play in modulating the biological profile of the this compound scaffold, providing a roadmap for designing analogs with optimized potency and desired activity.
Table 2: Influence of Substituents on the Biological Activity of Benzoxazine Analogs
| Compound Series | Biological Activity | Favorable Substituents | Unfavorable Substituents | Key SAR Insights |
|---|---|---|---|---|
| Substituted-3,4-dihydro-2H-1,4-benzoxazin-3-ones | hTopo I Catalytic Inhibition | Unsubstituted ring system (BONC-002) | CH₃, C₂H₅ at R₁; CH₃, Cl, COOC₂H₅ at R₂ | The absence of bulky substituents on the benzoxazine ring appears crucial for catalytic inhibition. nih.gov |
| Substituted-3,4-dihydro-2H-1,4-benzoxazin-3-ones | hTopo I Poison Activity | Cl at R₂ and CH₃ at R₁ (BONC-013) | Not specified | Specific electron-withdrawing and alkyl groups at defined positions significantly enhance poison activity. nih.gov |
| C-3 Tethered 2-oxo-benzo nih.govresearchgate.netoxazines | Antioxidant (DPPH Scavenging) | Varies based on substitution pattern on the C-3 phenyl ring | Varies based on substitution pattern | The electronic and steric properties of substituents on the tethered phenyl group modulate antioxidant capacity. nih.gov |
Structure Activity Relationship Sar Studies of 2 Oxo 2h 1,3 Benzoxazine 3 4h Acetic Acid and Its Derivatives
Impact of Benzoxazine (B1645224) Ring Substituents on Biological Potency
The benzoxazine ring, a core component of the molecule, provides a versatile platform for introducing various substituents to modulate biological activity. The nature, position, and electronic properties of these substituents can significantly influence the compound's interaction with its biological target.
Research has indicated that the introduction of specific functional groups onto the aromatic part of the benzoxazine ring can dramatically alter the biological profile of the resulting derivatives. For instance, in related benzoxazinone (B8607429) structures, the presence of electron-withdrawing groups, such as chloro or nitro moieties, has been shown to enhance antimicrobial activity. Specifically, studies on 4-hydroxy-2H-1,4-benzoxazin-3(4H)-ones revealed that chloro-substituted derivatives exhibited superior antimicrobial effects compared to their unsubstituted counterparts. ijnc.ir This suggests that the electronic landscape of the aromatic ring plays a crucial role in the compound's ability to interact with microbial targets.
Furthermore, the position of the substituent is a critical determinant of potency. For example, in a series of C-3 tethered 2-oxo-benzo mdpi.comsapub.orgoxazines, a detailed SAR study revealed that the presence of electron-withdrawing groups generally led to an increase in antioxidant activity. nih.gov This observation underscores the importance of a systematic exploration of substituent effects at various positions on the benzoxazine ring to optimize a desired biological response.
The following table summarizes the observed impact of various substituents on the biological activity of benzoxazine derivatives, providing a glimpse into the SAR landscape.
| Substituent | Position | Observed Effect on Biological Activity |
| Chloro | Various | Enhanced antimicrobial activity ijnc.ir |
| Nitro | Various | Potentially enhanced antimicrobial activity |
| Alkyl (long chain) | C-2 | Good antifungal activity ijnc.ir |
| Electron-withdrawing groups | Various | Increased antioxidant activity nih.gov |
Role of the Acetic Acid Moiety and its Modifications in Biological Activity
Modifications to the acetic acid side chain have been explored to fine-tune the biological activity of this class of compounds. For instance, esterification or amidation of the carboxylic acid can alter the compound's lipophilicity, which in turn affects its ability to cross cell membranes and reach its site of action. The synthesis of ethyl 3,4-dihydro-3-oxo-4,6,7-trisubstituted-2H-1,4-benzoxazine-2-acetate derivatives highlights the exploration of ester analogs for antimicrobial applications. ijnc.ir
While direct SAR studies on the modification of the N-acetic acid moiety of 2-oxo-2H-1,3-benzoxazine-3(4H)-acetic acid are not extensively documented in the available literature, the fundamental principles of medicinal chemistry suggest that variations in the length of the alkyl chain, the introduction of different functional groups, or the formation of various amide derivatives could lead to significant changes in biological potency and selectivity. Such modifications would alter the spatial arrangement and electronic distribution of the molecule, thereby influencing its binding affinity to target proteins or enzymes.
Stereochemical Influences on Biological Activity
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can have a profound impact on the biological activity of a drug. Chiral centers within a molecule can lead to the existence of enantiomers or diastereomers, which, despite having the same chemical formula, can exhibit vastly different pharmacological and toxicological properties.
For derivatives of this compound, the presence of a chiral center, for instance at the C-4 position of the benzoxazine ring or within a substituent, would necessitate the investigation of the biological activity of individual stereoisomers. It is a well-established principle in pharmacology that one enantiomer of a chiral drug may be significantly more potent than the other, or that the two enantiomers may even have different biological activities altogether.
Although specific studies detailing the stereochemical influences on the biological activity of this compound derivatives are limited, the general importance of stereochemistry in drug action is undeniable. Future research in this area should focus on the asymmetric synthesis of individual stereoisomers and their subsequent biological evaluation to fully elucidate the stereochemical requirements for optimal activity.
Conformational Analysis and its Correlation with Activity
The biological activity of a molecule is not only dependent on its constitution and configuration but also on its conformation—the spatial arrangement of atoms that can be interconverted by rotation about single bonds. The ability of a molecule to adopt a specific low-energy conformation that is complementary to the binding site of its biological target is crucial for its activity.
For 3,4-dihydro-2H-1,3-benzoxazines, two primary conformations are generally considered: the semi-chair and the semi-boat forms. researchgate.net The preferred conformation and the energy barrier between different conformations can be influenced by the nature and position of substituents on the benzoxazine ring.
Investigation of Biological Activities and Molecular Mechanisms in Vitro Research
Enzyme Inhibition Studies
The ability of 2-Oxo-2H-1,3-benzoxazine-3(4H)-acetic acid and its analogs to inhibit specific enzymes is a key area of research. These studies are crucial for understanding their potential therapeutic applications in various diseases.
Matrix Metalloproteinase (MMP) Inhibition
While direct in vitro studies on the MMP inhibitory activity of this compound are not extensively documented in publicly available literature, the broader class of benzoxazine (B1645224) derivatives has been investigated for this potential. Matrix metalloproteinases are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components. Their dysregulation is implicated in various pathological conditions, including cancer and arthritis. Research into novel and selective MMP inhibitors is an active area. For instance, various heterocyclic compounds are screened for their ability to inhibit MMPs like MMP-2, which is involved in tumor progression.
Topoisomerase I Inhibition and Poisoning Mechanisms
Derivatives of the closely related 3,4-dihydro-2H-1,4-benzoxazin-3-one scaffold have been identified as human DNA topoisomerase I inhibitors. This enzyme plays a critical role in relaxing DNA supercoils during replication and transcription. Its inhibition can lead to cell death, making it a target for anticancer drugs.
In one study, a series of these benzoxazine derivatives were evaluated for their ability to inhibit the catalytic activity of topoisomerase I and to act as "poisons," which stabilize the enzyme-DNA cleavage complex. Several compounds demonstrated significant inhibitory activity. For example, 2-hydroxy-3,4-dihydro-2H-1,4-benzoxazin-3-one was found to be a potent catalytic inhibitor with an IC50 value of 8.34 µM. Another derivative, ethyl 6-chloro-4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-acetate , exhibited strong potential as a topoisomerase poison, with an IC50 of 0.0006 µM, which was notably more potent than the reference drug camptothecin (B557342) (IC50: 0.034 µM). plos.org The study also noted that ethyl (3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-yl) acetate , which lacks substitutions on the benzoxazine ring system, showed good catalytic inhibitory activity with an IC50 of 9.76 µM. plos.org
These findings suggest that the benzoxazine core structure is a promising scaffold for the development of novel topoisomerase I inhibitors.
Glycosidase Inhibition and Glucose Uptake Modulation
Novel 1,3-benzoxazine-based aglycones have demonstrated significant potential in inhibiting glycosidases, enzymes that hydrolyze glycosidic bonds in carbohydrates. nih.gov This inhibitory action can modulate glucose uptake, a mechanism relevant to the management of type 2 diabetes.
A study on a library of synthesized 1,3-benzoxazine derivatives revealed that 4-(7-chloro-2,4-dihydro-1H-benzo[d] nih.govrsc.orgoxazin-2-yl)phenol exhibited significant inhibition of glucosidase with an IC50 value of 11.5 µM, which was more potent than the standard drug acarbose (B1664774). nih.gov In silico target prediction also suggested that these aglycones might target the sodium/glucose cotransporter 1. nih.gov Further in vitro experiments with this compound demonstrated a synergistic effect with acarbose in inhibiting rat intestinal maltase and sucrase activities. plos.org
The following table summarizes the inhibitory activities of selected novel 1,3-benzoxazines on α-glucosidase and α-amylase:
| Compound | α-glucosidase IC50 (µM) | α-amylase IC50 (µM) |
| 4-(7-chloro-2,4-dihydro-1H-benzo[d] nih.govrsc.orgoxazin-2-yl)phenol | 11.5 | >100 |
| Acarbose (Standard) | 75.0 | 48.0 |
Data sourced from a study on novel benzoxazine-based aglycones. nih.gov
These results highlight the potential of the 1,3-benzoxazine scaffold in developing new agents for managing hyperglycemia.
Glucosamine-6-Phosphate Synthase Inhibition
Glucosamine-6-phosphate (GlcN-6-P) synthase is a crucial enzyme in the biosynthesis of the bacterial cell wall, making it an attractive target for antimicrobial agents. nih.gov While direct experimental data on the inhibition of this enzyme by this compound is limited, molecular docking studies have been performed on related benzoxazole (B165842) derivatives. researchgate.net
One review highlights a series of 2,5-disubstituted-1,3,4-oxadiazole derivatives, with one compound exhibiting an IC50 of 3.47 µM against GlcN-6-P synthase and demonstrating potent antibacterial and antifungal activity. nih.gov Although structurally different, this indicates that heterocyclic compounds can effectively inhibit this enzyme. Further in vitro enzymatic assays are necessary to confirm the inhibitory potential of benzoxazine derivatives against GlcN-6-P synthase.
Cyclooxygenase-2 (COX-2) Inhibition
Cyclooxygenase-2 (COX-2) is an enzyme that plays a key role in inflammation and pain. Selective inhibition of COX-2 is a desirable therapeutic strategy to minimize the gastrointestinal side effects associated with non-selective NSAIDs. A study focused on novel 1,4-benzoxazine derivatives identified several compounds with potent and selective COX-2 inhibitory activity. rsc.org
The in vitro COX-1/COX-2 inhibition data for some of the most active compounds are presented below:
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) |
| 3e | >100 | 0.68 | >147.0 |
| 3f | >100 | 0.57 | >175.4 |
| 3r | 134.4 | 0.72 | 186.8 |
| 3s | 138.9 | 0.57 | 242.4 |
| Celecoxib (Standard) | >100 | 0.30 | >303.0 |
Data from a study on novel 1,4-benzoxazine derivatives. rsc.org
These results indicate that the 1,4-benzoxazine scaffold is a promising template for designing new anti-inflammatory agents with high selectivity for COX-2.
Antimicrobial Activity Evaluation (In Vitro)
The 1,3-benzoxazine scaffold has been recognized for its broad-spectrum antimicrobial properties. researchgate.net Various derivatives have been synthesized and tested against a range of pathogenic bacteria and fungi.
In one study, a series of 1,3-benzoxazine derivatives were synthesized and their antimicrobial activity was investigated. The results showed that compounds such as 2-[5-(4-nitrophenyl)-1H-pyrazol-3-yl] phenol (B47542) and 6,8-diisopropylspiro[1,3-benzoxazine-2,1'-cyclohexan]-4(3H)-one exhibited notable activity against Acinetobacter baumannii at a concentration of 32 μg/ml, showing 43% and 27% growth inhibition, respectively. ust.edu.ua Another compound, 6,8-diisopropyl-2-methyl-2-(4-nitrophenyl)-2,3-dihydro-4H-1,3-benzoxazine-4-one , demonstrated fungicidal activity against Candida albicans. ust.edu.ua
Another study on 3-phenyl-2H-benzoxazine-2,4(3H)-diones found that their antifungal activity increased with the electron-accepting ability of substituents on the phenyl ring and with increasing lipophilicity. nih.gov These compounds were evaluated against several pathogenic fungi, including Absidia corymbifera, Aspergillus fumigatus, Candida albicans, Microsporum gypseum, and Trichophyton mentagrophytes. nih.gov
The following table presents the minimum inhibitory concentration (MIC) values for some synthesized 1,3-oxazole-based compounds against various microbial strains, demonstrating the antimicrobial potential of related heterocyclic structures.
| Compound | S. epidermidis 756 (MIC µg/mL) | P. aeruginosa ATCC 27853 (MIC µg/mL) | E. coli ATCC 25922 (MIC µg/mL) | C. albicans 128 (MIC µg/mL) |
| 1d | - | - | 28.1 | 14 |
| 1e | 56.2 | - | 28.1 | 14 |
| 2d | 56.2 | - | - | - |
| 3a | - | 14 | - | 14 |
Data from a study on 1,3-oxazole-based compounds.
These findings underscore the potential of the benzoxazine framework in the development of new antimicrobial agents to combat a variety of pathogenic microorganisms.
Antibacterial Spectrum and Efficacy (Gram-positive and Gram-negative bacteria)
The antibacterial potential of the benzoxazine scaffold has been a subject of considerable investigation. Various studies have demonstrated that derivatives of 1,3-benzoxazines exhibit activity against both Gram-positive and Gram-negative bacteria. ikm.org.myresearchgate.net For instance, a series of newly synthesized 2,3-disubstituted nih.govnih.govbenzooxazin-4-one derivatives showed antimicrobial activities ranging from moderate to excellent against strains like Escherichia coli, Pseudomonas aeruginosa (Gram-negative), Staphylococcus aureus, and Streptococcus spp. (Gram-positive) when compared to the standard drug Cefotaxime sodium. rdd.edu.iq Similarly, certain 3,4-dihydro-benzo[e] nih.govnih.govoxazin-2-one derivatives have demonstrated significant antibacterial effects. ikm.org.my The introduction of different substituents on the benzoxazine ring system plays a crucial role in modulating the antibacterial potency and spectrum of these compounds. rdd.edu.iq
Table 1: Antibacterial Activity of Selected Benzoxazine Derivatives
| Compound Class | Bacterial Strain | Activity Level |
|---|---|---|
| 2,3-disubstituted nih.govnih.govbenzooxazin-4-ones | Escherichia coli | Moderate to Excellent |
| Pseudomonas aeruginosa | Moderate to Excellent | |
| Staphylococcus aureus | Moderate to Excellent | |
| Streptococcus spp. | Moderate to Excellent |
Antifungal Spectrum and Efficacy (e.g., Candida species, plant-pathogenic fungi)
Alongside antibacterial properties, the antifungal activity of benzoxazine derivatives is well-documented. ikm.org.my A series of 3-phenyl-2H-benzoxazine-2,4(3H)-diones were synthesized and evaluated against five strains of potentially pathogenic fungi, including Candida albicans, showing that antifungal activity increased with the lipophilicity and electron-accepting ability of substituents on the phenyl ring. nih.gov
Other studies on 2-alkyl-2H-1,4-benzoxazin-3(4H)-ones demonstrated moderate to good antifungal activity against several phytopathogenic fungi, such as Botrytis cinerea, Rhizoctonia solani, and Fusarium culmorum. nih.gov Specifically, 4-acetyl-2-ethyl-2H-1,4-benzoxazin-3(4H)-one was found to completely inhibit the growth of three fungal strains at a concentration of 100 mg L⁻¹. nih.gov Thionated 1,3-benzoxazine derivatives have also shown antifungal activities comparable to the standard drug fluconazole (B54011) against eight different fungal strains. ikm.org.my
Table 2: Antifungal Activity of Selected Benzoxazine Derivatives
| Compound Class | Fungal Strain | Activity Level |
|---|---|---|
| 3-phenyl-2H-benzoxazine-2,4(3H)-diones | Candida albicans | Active |
| Trichophyton mentagrophytes | Active | |
| 2-alkyl-2H-1,4-benzoxazin-3(4H)-ones | Fusarium culmorum | Moderate to Good |
| Phythophtora cactorum | Moderate to Good | |
| Rhizoctonia solani | Moderate to Good |
Antimycobacterial Activity
The search for novel antitubercular agents has led to the investigation of various heterocyclic compounds, including benzoxazines. A significant number of studies have focused on the antimycobacterial properties of 1,3-benzoxazine derivatives. nih.gov A comprehensive study of 153 derivatives of 3-phenyl-2H-benzoxazine-2,4(3H)-dione revealed in vitro activity against Mycobacterium tuberculosis, Mycobacterium kansasii, and Mycobacterium avium. nih.gov The antimycobacterial effect was found to increase with the hydrophobicity and electron-withdrawing properties of the substituents on the phenyl ring. nih.gov
Furthermore, the replacement of a carbonyl group with a thiocarbonyl (thioxo) group in the benzoxazine structure has been shown to enhance antimycobacterial activity. nih.govnih.gov For example, new 3-benzyl-4-thioxo-2H-1,3-benzoxazine-2(3H)-ones and 3-benzyl-2H-1,3-benzoxazine-2,4(3H)-dithiones were tested, with the most active derivatives showing greater potency than the standard drug isoniazid (B1672263) (INH) against M. tuberculosis, M. kansasii, and M. avium. nih.gov
Antioxidant Activity Investigations
Several classes of benzoxazine derivatives have been identified as potent antioxidant agents. nih.gov A study focused on C-3 tethered 2-oxo-benzo nih.govijnc.iroxazines reported promising antioxidant activities as measured by DPPH free radical scavenging and FRAP assays. nih.gov The IC50 values for the most active compounds were found to be in the range of 4.74 ± 0.08 to 6.89 ± 0.07 μg/mL, which is comparable to the standard antioxidant ascorbic acid (IC50 = 4.57 μg/mL). nih.gov Structure-activity relationship (SAR) studies indicated that the presence of electron-withdrawing groups on the benzoxazine skeleton tends to increase antioxidant activity. nih.gov Other research has also highlighted the antioxidant potential of various nih.govnih.gov-oxazine derivatives. derpharmachemica.com
Other Explored Biological Activities (In Vitro)
Antiallergic Activity
While less common than antimicrobial studies, some research has pointed towards the potential antiallergic properties of benzoxazine structures. A study on nih.govijnc.irBenzoxazine-2,3-diones identified them as potential antiallergic agents, indicating that the broader benzoxazine family may possess mechanisms relevant to modulating allergic responses. acs.org
Antimitotic Activity
Direct studies labeling benzoxazine derivatives with "antimitotic" activity are limited; however, related antiproliferative and cytotoxic activities have been observed. For example, certain 3-benzyl-2H-1,3-benzoxazine-2,4(3H)-dithiones were evaluated for their antiproliferative activity. nih.gov This suggests a potential for these compounds to interfere with cell division processes, a hallmark of antimitotic agents.
Hypoglycemic Activity
While direct in vitro hypoglycemic studies on this compound are not extensively documented in the reviewed literature, the broader class of benzoxazinone (B8607429) derivatives has been investigated for antidiabetic properties. Research has focused on synthesizing and evaluating various analogs for their potential to lower plasma glucose.
A notable study reported the synthesis of a series of 5-[4-[2-[2,3-benzoxazine-4-one-2-yl]ethoxy]phenylmethyl]thiazolidine-2,4-diones. nih.gov These compounds were assessed for their plasma glucose and plasma triglyceride lowering activities. nih.govjocpr.com The research identified that modifications on the benzoxazinone structure, particularly the incorporation of a thiazolidinedione moiety, could lead to potent dual activation of peroxisome proliferator-activated receptors (PPAR), which are key regulators of glucose and lipid metabolism. jocpr.com
One derivative from this class of compounds, DRF-2519, which is a thiazolidinedione derivative of benzoxazinone, demonstrated significant dual PPAR activation. jocpr.com Although this is not the specific compound of focus, it highlights the potential of the 1,3-benzoxazinone scaffold as a basis for developing new hypoglycemic agents. Further in silico studies on isoxazolinyl-1,2,3-triazolyl- nih.govresearchgate.net-benzoxazin-3-one derivatives have also suggested potential antidiabetic activity through the inhibition of α-amylase and α-glucosidase. nih.gov
Table 1: Examples of Benzoxazinone Derivatives with In Vitro Antidiabetic Potential
| Compound Class | Target/Mechanism | Observed In Vitro Effect | Reference |
| 5-[4-[2-[2,3-benzoxazine-4-one-2-yl]ethoxy]phenylmethyl]thiazolidine-2,4-diones | PPARγ Transactivation | Potent activation, comparable to standard drugs | nih.gov |
| Thiazolidinedione derivatives of 1,3-benzoxazinone (e.g., DRF-2519) | Dual PPAR Activation | Potent dual activation of PPARα and PPARγ | jocpr.com |
| Isoxazolinyl-1,2,3-triazolyl- nih.govresearchgate.net-benzoxazin-3-one derivatives | α-amylase and α-glucosidase (in silico) | High binding affinity suggesting inhibitory potential | nih.gov |
Phytotoxicity
The phytotoxic properties of benzoxazinones are well-established, with many of these compounds acting as natural allelochemicals in various plants, including those from the Gramineae, Ranunculaceae, and Scrophulariaceae families. researchgate.net These compounds play a role in the plant's defense mechanisms and are known for their herbicidal effects. researchgate.net
Naturally occurring benzoxazinones like 2,4-dihydroxy-(2H)-1,4-benzoxazin-3-(4H)-one (DIBOA) and its 7-methoxy analog (DIMBOA) have served as templates for developing natural herbicide models. researchgate.net The degradation product of DIMBOA, 6-methoxy-benzoxazolin-2-one (MBOA), has also been studied for its effects on insects, indicating a broad range of biological activity. researchgate.net
The phytotoxic effects of these compounds are manifested through the inhibition of germination and growth of other plants. researchgate.net At the cellular level, exposure to compounds like benzoxazolin-2(3H)-one (BOA) can significantly alter the transcriptome, proteome, and metabolome of seedlings, ultimately leading to cell death in sensitive species. researchgate.net The lipophilicity of these derivatives has been shown to correlate with their phytotoxic efficacy, suggesting that modifications to the core benzoxazinone structure can enhance their herbicidal properties. researchgate.net
Table 2: Phytotoxic Activity of Benzoxazinone-Related Compounds
| Compound | Plant Family Source (Example) | Mode of Action | Observed Effect | Reference |
| DIBOA | Gramineae | Allelochemical | Inhibition of weed growth | researchgate.net |
| DIMBOA | Gramineae | Allelochemical | Template for natural herbicides | researchgate.net |
| BOA | - (Degradation product) | Affects transcriptome, proteome, metabolome | Inhibits germination and growth | researchgate.net |
Renin Inhibitory Activity
Investigations into the renin inhibitory potential of benzoxazine derivatives have been reported, pointing to the therapeutic promise of this chemical class in managing hypertension. Renin is a key enzyme in the renin-angiotensin-aldosterone system, which regulates blood pressure.
Research by Powell et al. described the design and synthesis of a series of 6-(2,4-diaminopyrimidinyl)-1,4-benzoxazin-3-ones as orally bioavailable small molecule inhibitors of renin. jocpr.com This study highlighted that specific substitution patterns on the benzoxazine ring are crucial for potent renin inhibition. jocpr.com In particular, compounds featuring a 2-methyl-2-aryl substitution pattern demonstrated significant inhibitory activity against renin. jocpr.com These derivatives also exhibited favorable properties such as good permeability, solubility, and metabolic stability, which are important for drug development. jocpr.com
While this research focuses on 1,4-benzoxazin-3-ones, it underscores the adaptability of the benzoxazine scaffold for designing enzyme inhibitors. The findings suggest that the core structure can be chemically modified to fit the active site of target enzymes like renin, providing a basis for the development of new antihypertensive agents.
Table 3: Example of a Benzoxazinone Series with Renin Inhibitory Activity
| Compound Series | Key Structural Features | Biological Target | Outcome | Reference |
| 6-(2,4 diaminopyrimidinyl)-1,4-benzoxazin-3-ones | 2-methyl-2-aryl substitution | Renin | Potent inhibition, good permeability and metabolic stability | jocpr.com |
Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation Beyond Basic Identification
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Mechanistic Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural confirmation and detailed conformational analysis of 2-Oxo-2H-1,3-benzoxazine-3(4H)-acetic acid in solution. Both ¹H and ¹³C NMR provide a wealth of information regarding the electronic environment of each nucleus, allowing for a complete assignment of the molecular skeleton. rdd.edu.iqresearchgate.netconicet.gov.armdpi.com
Mechanistic studies involving benzoxazine (B1645224) derivatives frequently employ NMR to monitor chemical transformations, such as the thermally activated ring-opening polymerization. uab.catresearchgate.net By tracking changes in chemical shifts and the appearance of new signals over time, researchers can elucidate reaction pathways and kinetics.
For this compound, the heterocyclic oxazine (B8389632) ring is not planar and is expected to exist in dynamic equilibrium between different conformations. Studies on analogous 3,4-dihydro-2H-1,3-benzoxazines have shown that the oxazine ring typically adopts a half-chair or semi-boat conformation. researchgate.netresearchgate.netrsc.org The precise conformation and the orientation of substituents can be determined through advanced NMR experiments like Nuclear Overhauser Effect Spectroscopy (NOESY), which measures through-space proton-proton proximities. In more complex systems like benzoxazine oligomers, solid-state NMR combined with DFT calculations has been used to reveal detailed supramolecular structures, such as helical conformations driven by intramolecular hydrogen bonds. nih.gov
The expected NMR spectral data for the title compound are detailed in the tables below.
Interactive Table: Expected ¹H NMR Chemical Shifts
| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |
| Ar-H | 6.8 - 7.3 | m | Four protons on the benzene (B151609) ring. |
| O-CH₂-N | ~5.4 | s | Methylene (B1212753) protons within the oxazine ring adjacent to the oxygen atom. conicet.gov.armdpi.com |
| Ar-CH₂-N | ~4.6 | s | Methylene protons within the oxazine ring adjacent to the benzene ring. conicet.gov.armdpi.com |
| N-CH₂-COOH | ~4.2 | s | Methylene protons of the acetic acid side chain. |
| COOH | >10 | br s | Acidic proton of the carboxyl group, often broad and may exchange with solvent. |
Interactive Table: Expected ¹³C NMR Chemical Shifts
| Carbon Atom | Expected Chemical Shift (δ, ppm) | Notes |
| C=O (Lactam) | ~165-170 | Carbonyl carbon of the 2-oxo group within the oxazine ring. |
| C=O (Carboxylic Acid) | ~170-175 | Carbonyl carbon of the acetic acid side chain. |
| Ar-C | 115 - 150 | Carbons of the benzene ring. |
| O-CH₂-N | ~75-80 | Methylene carbon adjacent to oxygen in the oxazine ring. ijstr.org |
| Ar-CH₂-N | ~45-50 | Methylene carbon adjacent to the benzene ring in the oxazine ring. researchgate.netijstr.org |
| N-CH₂-COOH | ~50-55 | Methylene carbon of the acetic acid side chain. |
Infrared (IR) Spectroscopy for Functional Group Analysis and Reaction Monitoring
Infrared (IR) spectroscopy is a rapid and powerful tool for identifying the functional groups present in this compound and for monitoring the progress of reactions, such as its synthesis or polymerization. ijstr.orghgxx.orgrsc.org The IR spectrum provides a distinct fingerprint based on the vibrational frequencies of the molecule's covalent bonds.
Key characteristic absorption bands would confirm the presence of the lactam, the carboxylic acid, and the benzoxazine core. The monitoring of polymerization is a common application for IR spectroscopy in benzoxazine chemistry. The ring-opening of the oxazine moiety during thermal curing leads to the disappearance of characteristic bands associated with the ring structure, particularly the C–O–C stretching modes and a notable peak around 920-940 cm⁻¹, which is attributed to a mixture of O–C stretching and phenolic ring vibrations. rsc.orgnih.govresearchgate.netacs.org Concurrently, the appearance of a broad phenolic hydroxyl band indicates the formation of the polybenzoxazine network. rsc.org
Interactive Table: Expected Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3300 - 2500 | O-H stretch (broad) | Carboxylic Acid |
| ~1740 | C=O stretch | Lactam |
| ~1710 | C=O stretch | Carboxylic Acid |
| ~1600, ~1490 | C=C stretch | Aromatic Ring |
| ~1230 | C-O-C asymmetric stretch | Oxazine Ring researchgate.net |
| ~930 | Oxazine ring mode | Benzoxazine Structure rsc.org |
Mass Spectrometry for Fragmentation Pattern and Isotopic Analysis
Mass spectrometry (MS) is essential for determining the molecular weight and elemental formula of this compound with high accuracy. ijstr.org Furthermore, the fragmentation pattern observed under techniques like electrospray ionization (ESI) or electron ionization (EI) provides valuable structural information that corroborates data from other spectroscopic methods. researchgate.net
For the title compound, the molecular ion peak [M+H]⁺ would be expected in ESI-MS. The fragmentation pattern would likely be characterized by several key bond cleavages. Common fragmentation pathways for related structures include the loss of side chains and the cleavage of the heterocyclic ring. nih.govnih.gov The initial fragmentation could involve the loss of the acetic acid moiety or decarboxylation. Subsequent fragmentation would likely involve the breakdown of the benzoxazine ring itself, potentially through the elimination of carbon monoxide (CO). researchgate.net
Interactive Table: Plausible Mass Spectrometry Fragments
| m/z Value (for [M+H]⁺) | Proposed Fragment Structure | Fragmentation Pathway |
| 222 | [C₁₀H₉NO₄+H]⁺ | Molecular Ion |
| 162 | [M - CH₂COOH]⁺ | Loss of the acetic acid side chain radical |
| 176 | [M - COOH]⁺ | Loss of the carboxyl radical |
| 134 | [Fragment from ring cleavage - CO]⁺ | Loss of carbon monoxide from a ring fragment |
X-ray Crystallography for Solid-State Structure Determination
Single-crystal X-ray crystallography provides the most definitive structural information for a molecule in the solid state. nih.gov This technique would allow for the precise determination of bond lengths, bond angles, and torsional angles of this compound.
Crucially, it would reveal the exact conformation of the six-membered oxazine ring, which in related structures has been confirmed to adopt non-planar forms like a half-chair or a screw-boat conformation. researchgate.netmdpi.com X-ray analysis also elucidates the supramolecular architecture, showing how individual molecules pack in the crystal lattice. This packing is governed by intermolecular forces such as hydrogen bonding (e.g., between the carboxylic acid groups of adjacent molecules), C–H···π interactions, and π–π stacking. researchgate.netmdpi.comconicet.gov.ar This information is vital for understanding the physical properties of the material.
Interactive Table: Typical X-ray Crystallography Data
| Parameter | Expected Information | Significance |
| Crystal System & Space Group | e.g., Monoclinic, P2₁/c | Describes the symmetry of the crystal lattice. mdpi.comresearchgate.net |
| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) | Defines the size and shape of the repeating unit. researchgate.net |
| Bond Lengths (e.g., C=O, C-N) | Precise distances (Å) | Confirms bonding and electronic structure. |
| Bond Angles (e.g., C-N-C) | Precise angles (°) | Reveals molecular geometry and ring strain. mdpi.com |
| Torsional Angles | Dihedral angles (°) | Defines the 3D conformation of the oxazine ring. |
| Intermolecular Contacts | H-bond distances, π-stacking | Explains crystal packing and solid-state properties. researchgate.netmdpi.com |
Thermogravimetric Analysis (TGA) for Thermal Transformation Behavior
Thermogravimetric Analysis (TGA) is a key technique for assessing the thermal stability of this compound. By measuring the change in mass of a sample as a function of temperature in a controlled atmosphere, TGA identifies the temperatures at which the compound decomposes. hgxx.orgresearchgate.net
For a benzoxazine monomer, the TGA thermogram typically shows an initial weight loss corresponding to either the release of trapped solvent or the onset of thermal ring-opening polymerization, which can sometimes release small volatile byproducts. metu.edu.tr This is followed by one or more major weight loss steps at higher temperatures, corresponding to the degradation of the resulting polymer network. researchgate.netsemanticscholar.org The main degradation for polybenzoxazines generally occurs between 300°C and 500°C. metu.edu.tr Coupling the TGA instrument with FT-IR or Mass Spectrometry allows for evolved gas analysis (EGA), which identifies the chemical nature of the volatile products released during decomposition, thereby providing insight into the degradation mechanism. mdpi.comnih.govmetu.edu.tr
Interactive Table: Expected TGA Profile Data
| Parameter | Description | Expected Behavior |
| Td₅ / Td₁₀ | Temperature at 5% / 10% weight loss | Indicates the onset of significant decomposition. For related polymers, Td₁₀ can be >350°C. hgxx.orgresearchgate.net |
| Tmax | Temperature of maximum decomposition rate | The peak of the derivative TGA (DTG) curve, showing the point of fastest degradation. |
| Char Yield | Residual mass at high temperature (e.g., 800°C) | A measure of the amount of carbonaceous residue left after pyrolysis. High char yield is typical for polybenzoxazines. hgxx.orgkpi.ua |
Emerging Research Frontiers and Future Perspectives
Design and Synthesis of Novel Scaffolds with Enhanced Bioactivity
The inherent versatility of the benzoxazine (B1645224) core allows for extensive structural modifications to enhance biological activity and selectivity. researchgate.net A primary research focus is the rational design and synthesis of new scaffolds that can overcome the limitations of existing therapeutic agents. One successful strategy involves the one-pot synthesis of novel 1,3-benzoxazine scaffolds using 2-aminobenzyl alcohols and various aldehydes, a method that has yielded compounds with α-glucosidase inhibitory activity. researchgate.net
Another innovative approach is the incorporation of renewable resources into the synthesis process. For instance, eugenol, a natural phenol (B47542) derived from clove oil, has been used to prepare a new class of benzoxazine monomers. bohrium.comrsc.org This bio-inspired approach not only promotes sustainability but also introduces unique chemical functionalities that can be exploited for enhanced bioactivity. Furthermore, researchers are creating hybrid molecules by linking the benzoxazine core with other pharmacologically active moieties. The synthesis of novel 1,2,3-triazole-2H-benzo[b] nih.govresearchgate.netoxazin-3(4H)-ones has produced compounds with significant cytotoxic activity against cancer cell lines. researchgate.net The development of new synthetic methodologies, such as transition-metal-free, one-pot tandem reactions, is also expanding the chemical space available for creating diverse benzoxazine derivatives. rsc.org
Table 1: Selected Novel Benzoxazine Scaffolds and Their Bioactivity
| Scaffold Type | Synthetic Precursors | Reported Bioactivity |
|---|---|---|
| Indole-containing Benzoxazines | 2-aminobenzyl alcohols, indole (B1671886) aldehydes | α-glucosidase inhibition researchgate.net |
| Eugenol-based Benzoxazines | Eugenol, paraformaldehyde, aromatic diamines | Potential for new thermosetting polymers with inherent bioactivity bohrium.comrsc.org |
| Benzoxazine-linked Covalent Organic Framework (COF) | Imine-linked COF, cyclization reaction | Antibacterial activity against Escherichia coli and Staphylococcus aureus researchgate.net |
| 1,2,3-Triazole Hybrids | 2H-benzo[b] nih.govresearchgate.netoxazin-3(4H)-one core with triazole moiety | Anticancer activity researchgate.net |
| Thioxo-derivatives | 3-benzyl-2H-1,3-benzoxazine-2,4(3H)-diones | Antimycobacterial activity nih.gov |
Multi-target Ligand Design Based on the Benzoxazine Core
Chronic and complex diseases such as cancer, neurodegenerative disorders, and inflammatory conditions are often multifactorial, involving multiple pathological pathways. nih.gov The traditional "one-target, one-drug" approach has limitations in treating such diseases. Consequently, the design of multi-target-directed ligands (MTDLs)—single molecules capable of modulating multiple biological targets simultaneously—has emerged as a highly relevant and promising strategy. nih.govnih.gov
The benzoxazine scaffold is an excellent starting point for the rational design of MTDLs. nih.gov Its structural complexity and multiple points for chemical modification allow for the incorporation of different pharmacophoric features required for interacting with diverse biological targets. nih.gov For example, a benzoxazine derivative could be engineered to inhibit both an enzyme and a receptor involved in a particular disease cascade. This approach can lead to improved therapeutic efficacy, reduced potential for drug resistance, and a better side-effect profile compared to combination therapies using multiple drugs. nih.gov While the design of benzoxazine-based MTDLs is still an emerging field, the broad bioactivity profile of the scaffold—spanning anticancer, anti-inflammatory, and neuroprotective potential—suggests significant opportunities for future development. nih.govnih.govresearchgate.net
Advanced Computational Approaches in Drug Discovery and Lead Optimization
Modern drug discovery heavily relies on computational methods to accelerate the identification and optimization of new drug candidates, a process often referred to as computer-aided drug design (CADD). beilstein-journals.org These in silico techniques are instrumental in the development of novel benzoxazine-based compounds by reducing the time and cost associated with experimental screening. beilstein-journals.orgnih.gov
Key computational approaches applied to benzoxazine research include:
Molecular Docking: This technique predicts the preferred orientation and binding affinity of a ligand when it interacts with a target protein. It has been used to validate the results of in vitro antioxidant assays for C-3 tethered 2-oxo-benzo nih.govresearchgate.netoxazines, providing insights into their mechanism of action at the molecular level. nih.gov
Virtual Screening: Large libraries of virtual compounds can be rapidly screened against a biological target to identify potential hits. This method helps prioritize which benzoxazine derivatives should be synthesized and tested experimentally. researchgate.netnih.gov
Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models are developed to correlate the chemical structure of compounds with their biological activity. researchgate.netnih.gov These models can predict the potency of new, unsynthesized benzoxazine analogs and guide structural modifications to improve their therapeutic effect.
Pharmacophore Modeling: This approach identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings) necessary for biological activity. A pharmacophore model can then be used to search for new benzoxazine scaffolds that fit these spatial requirements. researchgate.net
These computational tools are often used in conjunction with experimental assays to create a synergistic workflow, where in silico predictions guide laboratory work, and experimental results are used to refine the computational models. researchgate.net
Table 2: Application of Computational Methods in Benzoxazine Research
| Computational Method | Application | Outcome | Reference |
|---|---|---|---|
| Molecular Docking | Validating antioxidant activity of 2-oxo-benzo nih.govresearchgate.netoxazine (B8389632) derivatives. | Supported in vitro results and provided insights into binding interactions. | nih.gov |
| Molecular Docking | Investigating the binding of 2,3-substituted researchgate.netontosight.ai benzoxazin-4-one derivatives to microbial protein targets. | Identified compounds with high binding affinity, correlating with antimicrobial activity. | rdd.edu.iq |
| In Silico Studies | Supporting the discovery of pyranopyrazoles as CDK1 inhibitors. | Helped to identify and understand the mode-of-action for lead compounds. | researchgate.net |
| Virtual Screening & QSAR | General drug discovery pipeline. | Identification of hits, filtering, and optimization to obtain potential drug candidates. | beilstein-journals.orgnih.gov |
Exploration of New Therapeutic Areas for Benzoxazine-based Compounds
The benzoxazine scaffold has a well-documented history of broad biological activity, including antimicrobial, antifungal, anti-inflammatory, and antioxidant properties. nih.govresearchgate.netnih.gov Ongoing research continues to expand the therapeutic potential of this versatile core into new and critical disease areas.
A significant recent development is the identification of benzoxazine derivatives as potent inhibitors of human DNA topoisomerase I. nih.gov This enzyme is a major target for anticancer drugs. Studies have revealed that certain derivatives, such as ethyl 6-chloro-4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-acetate (BONC-013), act as strong topoisomerase poisons with significantly greater potency than the established drug camptothecin (B557342). nih.gov This finding opens a promising new avenue for the development of novel chemotherapeutic agents based on the benzoxazine structure.
Beyond cancer, the benzoxazine core is being investigated for other complex diseases. Research has pointed to its potential application in treating neurodegenerative and cardiovascular disorders. researchgate.net Furthermore, the antioxidant properties of specific C-3 tethered 2-oxo-benzo nih.govresearchgate.netoxazines have been thoroughly evaluated, with some compounds showing activity comparable to the standard antioxidant ascorbic acid, suggesting their potential use in conditions associated with oxidative stress. nih.gov The immunomodulating and antitubercular activities of various benzoxazine derivatives also continue to be areas of active investigation. nih.govijnc.ir
Table 3: Investigated Therapeutic Areas for Benzoxazine Derivatives
| Therapeutic Area | Specific Target/Activity | Example Compound Class | Reference |
|---|---|---|---|
| Anticancer | Human DNA Topoisomerase I Inhibition | 3,4-dihydro-2H-1,4-benzoxazin-3-one derivatives (e.g., BONC-013) | nih.gov |
| Antimicrobial | Antibacterial & Antifungal Activity | Benzoxazine-6-sulfonamide derivatives | nih.gov |
| Antioxidant | DPPH free radical scavenging | C-3 tethered 2-oxo-benzo nih.govresearchgate.netoxazines | nih.gov |
| Antidiabetic | α-glucosidase and α-amylase inhibition | Novel 1,3-benzoxazine scaffolds | researchgate.net |
| Anti-inflammatory | General activity | Various benzoxazine derivatives | nih.gov |
| Neurodegenerative Disorders | Potential therapeutic application | 1,4-benzoxazines | researchgate.net |
| Cardiovascular Disorders | Potential therapeutic application | 1,4-benzoxazines | researchgate.net |
Q & A
Basic: How can potentiometric titration be optimized to determine the acidity constant (pKa) of 2-Oxo-2H-1,3-benzoxazine-3(4H)-acetic acid?
Methodological Answer:
Potentiometric titration using a strong base (e.g., NaOH) is suitable for pKa determination. Key steps include:
- Prepare a standardized NaOH solution (1.00 M) and dissolve the compound in a polar solvent (e.g., water or ethanol).
- Use a pH electrode to monitor the titration curve, identifying inflection points corresponding to proton dissociation.
- Apply the Henderson-Hasselbalch equation or software-based nonlinear regression (e.g., pHab) to calculate pKa.
- Validate results via multiple trials to minimize errors from solvent impurities or electrode drift .
Advanced: What synthetic strategies enhance biological activity via electron-withdrawing group (EWG) substitution at the benzoxazine 4-position?
Methodological Answer:
- Direct Substitution: React this compound with EWG-containing reagents (e.g., nitro or cyano groups) under nucleophilic conditions. For example, nitration using HNO₃/H₂SO₄ at 0–5°C .
- Characterization: Confirm regioselectivity via H/C NMR and X-ray crystallography (e.g., bond angles and torsion analysis) .
- Activity Testing: Compare IC₅₀ values in enzyme inhibition assays (e.g., monoamine oxidase) to evaluate the impact of EWGs on binding affinity .
Basic: Which spectroscopic techniques are most reliable for structural confirmation of benzoxazine-acetic acid derivatives?
Methodological Answer:
- IR Spectroscopy: Identify carbonyl stretches (C=O at ~1700 cm⁻¹) and benzoxazine ring vibrations (C–N at ~1250 cm⁻¹).
- NMR: Use H NMR to resolve aromatic protons (δ 6.5–8.0 ppm) and acetic acid methylene protons (δ 3.5–4.0 ppm). C NMR confirms quaternary carbons in the benzoxazine core.
- Mass Spectrometry: High-resolution ESI-MS validates molecular weight (e.g., C₁₀H₁₀N₂O₃: 206.20 Da) .
Advanced: How can computational modeling predict neurological target binding for benzoxazine derivatives?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina to simulate interactions with serotonin reuptake transporters (SERT). Parameterize force fields with DFT-optimized geometries (B3LYP/6-31G* basis set).
- Binding Affinity Metrics: Calculate ΔG values; prioritize derivatives with stronger hydrogen bonds to residues like Asp98 or Tyr176.
- Validation: Correlate in silico results with in vitro radioligand displacement assays .
Basic: What are common side reactions during synthesis, and how are they mitigated?
Methodological Answer:
- Side Reactions:
- Esterification: Unreacted acetic acid forming esters under acidic conditions.
- Ring-Opening: Hydrolysis of the benzoxazine ring in aqueous media.
- Mitigation:
Advanced: How to design in vivo studies for antidepressant efficacy of caroxazone analogs?
Methodological Answer:
- Animal Models: Use murine forced-swim (FST) or tail-suspension tests (TST) to assess immobility time reduction.
- Dosing: Administer analogs orally (10–50 mg/kg) and compare to positive controls (e.g., fluoxetine).
- Biomarkers: Measure serotonin/dopamine levels in brain homogenates via LC-MS.
- Safety: Conduct acute toxicity studies (LD₅₀) and monitor weight/behavioral changes .
Basic: How to resolve discrepancies in reported biological activities of benzoxazine derivatives?
Methodological Answer:
- Controlled Experiments: Systematically vary substituents (e.g., alkyl vs. aryl groups) while keeping other parameters constant.
- Statistical Analysis: Apply ANOVA to activity data (p < 0.05) to identify significant structural contributors.
- Meta-Analysis: Cross-reference published IC₅₀ values and synthetic conditions (e.g., solvent polarity, temperature) .
Advanced: What role does X-ray crystallography play in understanding benzoxazine-acetic acid conformation?
Methodological Answer:
- Crystal Structure Analysis: Resolve bond lengths (e.g., C=O at 1.21 Å) and dihedral angles to confirm planar vs. non-planar ring conformations.
- Packing Interactions: Identify hydrogen bonds (e.g., O–H···N) stabilizing the lattice, which influence solubility and bioavailability.
- Synchrotron Validation: Use high-resolution data (e.g., 0.8 Å) to refine thermal displacement parameters .
Basic: What chromatographic methods ensure purity of benzoxazine-acetic acid derivatives?
Methodological Answer:
- TLC: Monitor reactions using silica gel plates (ethyl acetate/hexane, 3:7 v/v; UV detection at 254 nm).
- HPLC: Employ a C18 column with 0.1% TFA in water/acetonitrile (gradient elution, 220 nm detection).
- Validation: Achieve >98% purity confirmed by peak integration and spiking tests .
Advanced: How to engineer water solubility in hydrophobic benzoxazine derivatives for drug formulation?
Methodological Answer:
- Prodrug Design: Introduce phosphate or sulfonate groups at the acetic acid moiety for ionic solubility.
- Nanoformulation: Encapsulate derivatives in PEGylated liposomes (size: 100–200 nm via DLS).
- Solubility Testing: Use shake-flask method (pH 7.4 PBS) with UV-Vis quantification (λmax ~280 nm) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
